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Compound of Interest

Compound Name: MK-4074

Cat. No.: B10800864

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of MK-4074, a potent, liver-specific dual
inhibitor of Acetyl-CoA Carboxylase 1 (ACC1) and Acetyl-CoA Carboxylase 2 (ACC2), with
other notable ACC inhibitors. Experimental data and detailed protocols are presented to
objectively assess its target engagement and performance.

Executive Summary

MK-4074 is a highly potent inhibitor of both ACC1 and ACC2, with an in vitro half-maximal
inhibitory concentration (IC50) of approximately 3 nM for both isoforms.[1][2] Its liver-specific
targeting, facilitated by organic anion-transporting polypeptides (OATPS), minimizes systemic
exposure and potential off-target effects.[1][3] Validation of target engagement is demonstrated
through robust inhibition of de novo lipogenesis (DNL) and stimulation of fatty acid oxidation
(FAO) in preclinical and clinical settings. A notable on-target effect of MK-4074 and other dual
ACC inhibitors is an increase in plasma triglycerides, a factor to consider in its therapeutic
application.

Comparison of MK-4074 with Alternative ACC
Inhibitors

The following table summarizes the key characteristics of MK-4074 in comparison to other well-
documented ACC inhibitors.
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Firsocostat

Feature MK-4074 (GS-0976/ND- PF-05221304 ND-654

630)
Target(s) ACCland ACC2 ACClandACC2 ACClandACC2 ACC1landACC2
150 ~3nM (hACC1 & 2.1 nM (hACC1), Data notpublicly 3 nM (hACC1), 8

hACC2)[1]

6.1 nM (hACC2)

available

nM (hACC2)

Tissue Specificity

Liver-specific
(OATP substrate)

Liver-targeted

Liver-targeted

Liver-directed

Reported
Efficacy

Reduced hepatic
steatosis by 36%
in humans.

Significant
reductions in

hepatic steatosis.

Dose-dependent
suppression of
DNL.

Reduced hepatic
steatosis and
delayed
progression of
hepatocellular
carcinoma in

rats.

Effect on Plasma

Triglycerides

Increased by
~200% in

humans.

Significant
increase

observed.

Asymptomatic
increases with
>90% DNL

inhibition.

Reduced in a rat
model of NASH.

Experimental Data
In Vitro Potency

MK-4074 demonstrates potent, dual inhibition of human ACC1 and ACC2 with an IC50 of
approximately 3 nM. This is comparable to other potent ACC inhibitors like Firsocostat and ND-

654.

In Vivo Target Engagement: Preclinical Models

In a KKAy mouse model of obesity and type 2 diabetes, a single oral dose of MK-4074 dose-

dependently decreased hepatic DNL with an ID50 of 0.9 mg/kg. Furthermore, single oral doses

of 30 and 100 mg/kg led to a 1.5- to 3-fold increase in plasma total ketones, a surrogate marker

for hepatic FAO.
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Clinical Target Engagement

In a Phase 1 study with healthy subjects, MK-4074 administered as a single 140 mg dose or as
a divided dose (70 mg b.i.d.) for 7 days resulted in approximately 96% and 91% inhibition of
fractional DNL, respectively, compared to placebo. In patients with hepatic steatosis, 4 weeks
of treatment with MK-4074 resulted in a 36% reduction in liver triglycerides.

On-Target Side Effect: Hypertriglyceridemia

A consistent observation with potent dual ACC inhibitors is an elevation in plasma triglycerides.
Treatment with MK-4074 for 4 weeks increased mean plasma triglycerides by approximately
200%. This is understood to be a direct consequence of on-target ACC inhibition, which leads
to a reduction in malonyl-CoA. The subsequent decrease in polyunsaturated fatty acid (PUFA)
synthesis activates Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), leading to
increased VLDL secretion.

Experimental Protocols
Biochemical ACC Inhibition Assay

This assay determines the in vitro potency of inhibitors against purified ACC enzymes.
Protocol:

e Recombinant human ACC1 and ACC2 enzymes are purified.

e The enzyme is incubated with the test compound (e.g., MK-4074) at various concentrations.

e The enzymatic reaction is initiated by adding a reaction mixture containing:

o

50 mM HEPES-Na (pH 7.5)

[¢]

20 mM MgCI2

[¢]

20 mM potassium citrate

2mMDTT

[e]

o

0.5 mg/mL BSA
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5 mM ATP

[e]

o

250 pM acetyl-CoA

4.1 mM NaHCQO3

[¢]

[¢]

0.086 mM NaH14CO3 (radiolabeled bicarbonate)

e The reaction is incubated at 37°C for 40 minutes.

e The reaction is stopped, and the incorporation of 14C into the acid-stable product, malonyl-
CoA, is measured using a scintillation counter.

e |C50 values are calculated from the dose-response curves.

Cellular De Novo Lipogenesis (DNL) Assay

This assay measures the rate of new fatty acid synthesis in cells.

Protocol:

Hepatocytes are pre-incubated with the test compound for 1 hour.

The cells are then incubated for an additional 1-3 hours with 14C-labeled acetate.

After incubation, intracellular lipids are extracted.

The amount of 14C incorporated into the lipid fraction is quantified to determine the rate of
DNL.

Cellular Fatty Acid Oxidation (FAO) Assay

This assay measures the breakdown of fatty acids for energy.
Protocol:
o Cells are pre-incubated with the test compound for 1 hour.

e The cells are then incubated for an additional 1-3 hours with 3H-labeled palmitate.
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o The amount of released 3H-labeled fatty acids (or tritiated water) is measured to determine
the rate of FAO.

In Vivo Target Engagement in Mouse Models

Protocol:

o Male KKAy mice (a model of obesity and type 2 diabetes) are used.

¢ Asingle oral dose of MK-4074 (e.g., 0.3-3 mg/kg) is administered.

» After a specified time (e.g., 1 hour), the liver is excised.

» Liver slices are prepared and incubated with 14C-acetate to measure ex vivo DNL.

 Alternatively, plasma samples are collected at various time points post-dose to measure total
ketone bodies as a surrogate for hepatic FAO.

Cellular Thermal Shift Assay (CETSA) for Target
Engagement

CETSA is a biophysical method to verify drug-target interaction in a cellular environment. While
a specific CETSA protocol for MK-4074 is not detailed in the provided search results, a general
protocol can be adapted.

Adapted Protocol:
¢ Intact cells are treated with the test compound (MK-4074) or vehicle (DMSO).
e The cell suspensions are heated to a range of temperatures to induce protein denaturation.

o Cells are lysed, and the aggregated proteins are separated from the soluble fraction by
centrifugation.

e The amount of soluble ACC1 and ACC2 remaining in the supernatant is quantified by a
sensitive protein detection method such as Western blotting or an immunoassay (e.g.,
AlphaLISA).
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e Binding of the compound to the target protein stabilizes it, resulting in a shift in the melting
curve to a higher temperature.
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Caption: Mechanism of action of MK-4074 on ACC1 and ACC2 in lipid metabolism.
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Caption: Experimental workflow for validating MK-4074 target engagement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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